CK2-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

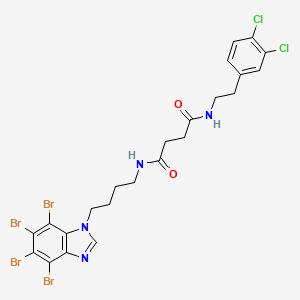

C23H22Br4Cl2N4O2 |

|---|---|

Molecular Weight |

777.0 g/mol |

IUPAC Name |

N'-[2-(3,4-dichlorophenyl)ethyl]-N-[4-(4,5,6,7-tetrabromobenzimidazol-1-yl)butyl]butanediamide |

InChI |

InChI=1S/C23H22Br4Cl2N4O2/c24-18-19(25)21(27)23-22(20(18)26)32-12-33(23)10-2-1-8-30-16(34)5-6-17(35)31-9-7-13-3-4-14(28)15(29)11-13/h3-4,11-12H,1-2,5-10H2,(H,30,34)(H,31,35) |

InChI Key |

HHGOOXRIHBVNFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCNC(=O)CCC(=O)NCCCCN2C=NC3=C2C(=C(C(=C3Br)Br)Br)Br)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

CK2-IN-11: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of a vast array of cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer. CK2-IN-11 is a potent and selective allosteric inhibitor of CK2, offering a valuable tool for dissecting the kinase's complex roles and presenting a promising avenue for therapeutic development. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. We present quantitative data in structured tables, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways modulated by CK2 using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of CK2 inhibition.

Introduction to Protein Kinase CK2

Protein Kinase CK2 is a ubiquitous and highly conserved serine/threonine kinase that plays a pivotal role in cellular homeostasis.[1] The CK2 holoenzyme is a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] Unlike many other kinases, CK2 is constitutively active, and its activity is not dependent on specific signaling cascades.[1] This inherent activity underscores its role as a master regulator, phosphorylating hundreds of substrates involved in diverse cellular functions including cell proliferation, survival, apoptosis, and gene expression.[2][3] Elevated levels of CK2 activity are frequently observed in a wide range of human cancers, where it contributes to the malignant phenotype by promoting cell growth and suppressing apoptosis.[3][4] Consequently, CK2 has emerged as a significant target for cancer therapy.[3]

This compound: An Allosteric Inhibitor

This compound is distinguished as an allosteric inhibitor of CK2.[5] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors target other, more distinct sites on the enzyme.[5] This mode of action can offer greater selectivity and unique modulatory effects. Allosteric inhibitors of CK2 have been shown to target regions such as the αD pocket, leading to conformational changes that impact catalytic activity.[6][7] This approach provides a valuable alternative to ATP-competitive inhibitors, some of which may suffer from off-target effects due to the conserved nature of the ATP-binding site across the kinome.[5]

Biochemical Activity

This compound demonstrates potent and selective inhibition of the CK2 kinase. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) in biochemical assays.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | CK2α | Biochemical Kinase Assay | Data not available | - |

| This compound | CK2α' | Biochemical Kinase Assay | Data not available | - |

| Example: AB668 | CK2 | In-cell CK2 activity | ~1 µM | [6] |

| Example: CX-4945 | CK2 | In-cell CK2 activity | ~1 µM | [6] |

| Example: SGC-CK2-1 | CK2 | In-cell CK2 activity | ~5 µM | [6] |

Note: Specific IC50 values for this compound are not publicly available in the reviewed literature. The table includes data for other known CK2 inhibitors to provide context for typical potencies observed in relevant assays.

Mechanism of Action: Modulation of Key Signaling Pathways

CK2's pervasive role in cellular function stems from its ability to phosphorylate a multitude of proteins within critical signaling pathways. By inhibiting CK2, this compound is predicted to modulate these pathways, thereby impacting cell fate. The following sections detail the established role of CK2 in these pathways and the expected consequences of its inhibition.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8][9] CK2 has been shown to directly phosphorylate and activate Akt, a key kinase in this pathway.[10][11] Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, which negatively regulates the PI3K/Akt pathway.[11] Inhibition of CK2 is therefore expected to lead to a downregulation of Akt activity and a subsequent decrease in pro-survival signaling.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[12][13] CK2 can promote NF-κB activation through multiple mechanisms, including the phosphorylation of IκBα, the inhibitory subunit of NF-κB, which targets it for degradation.[14][15] CK2 can also directly phosphorylate the p65 subunit of NF-κB, enhancing its transcriptional activity.[12][13] Inhibition of CK2 would be expected to suppress NF-κB activation and its downstream pro-survival and pro-inflammatory effects.

JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is essential for mediating cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, proliferation, and differentiation.[16][17] CK2 has been shown to be a critical component for the activation of the JAK/STAT pathway.[18][19] It can directly bind to and phosphorylate JAKs, leading to the subsequent phosphorylation and activation of STATs.[16][17] Inhibition of CK2 has been demonstrated to suppress cytokine-induced JAK/STAT signaling.[18][19] Therefore, this compound is expected to attenuate the cellular responses mediated by this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CK2 inhibitors.

In Vitro CK2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CK2.

Materials:

-

Recombinant human CK2 holoenzyme (α2β2)

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white opaque microplate

Procedure:

-

Prepare a reaction mixture containing kinase buffer, CK2 enzyme, and the peptide substrate in each well of the microplate.

-

Add serial dilutions of this compound (or vehicle control, DMSO) to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., 786-O renal cancer cells)

-

Cell culture medium and supplements

-

Test compound (this compound) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Equipment for SDS-PAGE and Western blotting

-

Antibodies against CK2α and a loading control (e.g., GAPDH)

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against CK2α.

-

Quantify the band intensities and plot the amount of soluble CK2α as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Western Blot Analysis of Pathway Modulation

This method is used to assess the effect of the inhibitor on the phosphorylation status of key proteins in signaling pathways.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (this compound) dissolved in DMSO

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Equipment for SDS-PAGE and Western blotting

-

Primary antibodies against phospho-Akt (Ser129), total Akt, phospho-STAT3, total STAT3, and a loading control.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound represents a significant tool for the study of Protein Kinase CK2. As an allosteric inhibitor, it offers the potential for high selectivity and a distinct mechanism of action compared to traditional ATP-competitive inhibitors. By targeting CK2, this compound is poised to modulate a number of critical signaling pathways that are fundamental to cancer cell proliferation and survival, including the PI3K/Akt/mTOR, NF-κB, and JAK/STAT pathways. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other novel CK2 inhibitors. Continued research into the biochemical and cellular effects of this compound will be crucial in elucidating the full therapeutic potential of targeting this master kinase.

References

- 1. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. mdpi.com [mdpi.com]

- 6. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Identification and Biological Evaluation of CK2 Allosteric Fragments through Structure-Based Virtual Screening | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein kinase CK2 subunits are positive regulators of AKT kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of PI3K-AKT-mTOR pathway in protein kinase CKII inhibition-mediated senescence in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Kinase CK2 Mediates Inhibitor-Kappa B Kinase and Aberrant Nuclear Factor-κB Activation by Serum Factor(s) in Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CK2 modulation of NF-kappaB, TP53 and the malignant phenotype in head and neck cancer by anti-CK2 oligonucleotides in vitro or in vivo via sub-50 nm nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CK2 Is a C-Terminal IkappaB Kinase Responsible for NF-kappaB Activation during the UV Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. ashpublications.org [ashpublications.org]

- 17. [PDF] A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway. | Semantic Scholar [semanticscholar.org]

- 18. oncotarget.com [oncotarget.com]

- 19. A CK2-dependent mechanism for activation of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

CK2-IN-11: An In-depth Technical Guide for Researchers and Drug Development Professionals

An allosteric inhibitor of protein kinase CK2, CK2-IN-11, presents a potent and selective tool for investigating the multifaceted roles of CK2 in cellular signaling and its potential as a therapeutic target in various diseases, notably cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with a chemical formula of C23H22Br4Cl2N4O2 and a molecular weight of 776.97 g/mol .[1] Its structure is characterized by a tetrabrominated benzimidazole core linked to a dichlorophenyl moiety through an amide bond.

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(4-(3,4-dichlorophenyl)butyl)-4-(4,5,6,7-tetrabromo-1H-benzo[d]imidazol-1-yl)butanamide | MedChemExpress |

| Molecular Formula | C23H22Br4Cl2N4O2 | [1] |

| Molecular Weight | 776.97 g/mol | [1] |

| CAS Number | 2938991-22-9 | [1] |

| SMILES String | O=C(NCCCCN1C=NC2=C(C(Br)=C(C(Br)=C21)Br)Br)CCC(NCCC3=CC=C(C(Cl)=C3)Cl)=O | [1] |

| LogP (Predicted) | Data not available | |

| Aqueous Solubility | Data not available |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective allosteric inhibitor of protein kinase CK2.[1] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site on the enzyme, often leading to higher selectivity.[2] This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity.[3][4][5][6]

Table 2: In vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| CK2α2β2 | 19.3 | [1] |

| CK2α'2β2 | 15.6 | [1] |

The potent inhibition of both major isoforms of the CK2 holoenzyme suggests that this compound can effectively block CK2-mediated phosphorylation events within the cell.

Role in Signaling Pathways

Protein kinase CK2 is a pleiotropic kinase involved in a myriad of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[7] Its dysregulation has been implicated in the pathogenesis of numerous diseases, particularly cancer.[8][9] this compound, as a potent inhibitor of CK2, is expected to modulate these pathways.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[10] Aberrant activation of this pathway is a hallmark of many cancers.[10] CK2 is a positive regulator of the Wnt pathway, acting on several key components.[11][12][13][14][15] CK2 can phosphorylate β-catenin, a central player in the Wnt pathway, leading to its stabilization and increased transcriptional activity.[11][15] Inhibition of CK2 has been shown to decrease β-catenin-mediated transcription.[10]

Caption: The inhibitory effect of this compound on the Wnt signaling pathway.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells.[16] Evasion of apoptosis is a key characteristic of cancer cells.[9] CK2 is a well-established suppressor of apoptosis, acting through various mechanisms to promote cell survival.[9][16][17] CK2 can phosphorylate and inactivate pro-apoptotic proteins while activating anti-apoptotic proteins. Inhibition of CK2 has been shown to sensitize cancer cells to apoptotic stimuli.[8]

Caption: this compound promotes apoptosis by inhibiting the anti-apoptotic functions of CK2.

Experimental Protocols

The following are representative protocols for assays commonly used to evaluate CK2 inhibitors. These protocols are general and may require optimization for specific experimental conditions and for use with this compound.

In Vitro CK2 Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a specific substrate by recombinant CK2 enzyme.

Materials:

-

Recombinant human CK2α2β2 or CK2α'2β2

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing kinase buffer, CK2 enzyme, and the peptide substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP if using the radioactive method).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated substrate.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Wnt Reporter Assay

This assay measures the effect of this compound on Wnt signaling activity in cells.

Materials:

-

A cell line with a Wnt-responsive reporter construct (e.g., HEK293T cells with a TOP/FOP-Flash reporter plasmid).

-

Wnt3a conditioned medium or recombinant Wnt3a to activate the pathway.

-

This compound (dissolved in DMSO).

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a multi-well plate.

-

Transfect the cells with the reporter plasmids if not a stable cell line.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified period.

-

Stimulate the Wnt pathway by adding Wnt3a.

-

After an appropriate incubation time, lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the TOP-Flash (Wnt-responsive) luciferase activity to the FOP-Flash (negative control) activity.

-

Determine the effect of this compound on Wnt-induced reporter gene expression.

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest.

-

This compound (dissolved in DMSO).

-

Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Binding buffer.

-

Flow cytometer.

Procedure:

-

Seed cells in a multi-well plate and allow them to attach.

-

Treat the cells with varying concentrations of this compound or DMSO for a desired time (e.g., 24-48 hours).

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with PBS and resuspend them in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for evaluating this compound.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Caption: The logical relationship from elevated CK2 activity to the therapeutic potential of this compound.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of protein kinase CK2 in health and disease. Its high potency and allosteric mechanism of action make it a promising candidate for further investigation as a potential therapeutic agent, particularly in the context of cancers with aberrant CK2 and Wnt signaling. This guide provides a foundational understanding of this compound to aid researchers and drug developers in their exploration of this potent and selective CK2 inhibitor. Further studies are warranted to fully characterize its physicochemical properties, in vivo efficacy, and safety profile.

References

- 1. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Mechanism of CK2 Inhibition by a Ruthenium-Based Polyoxometalate [frontiersin.org]

- 4. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Antitumoral activity of allosteric inhibitors of protein kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. oncotarget.com [oncotarget.com]

- 9. Kinase activity assays Src and CK2 [protocols.io]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro kinase assay [protocols.io]

- 13. Endogenous protein kinase CK2 participates in Wnt signaling in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

The Allosteric Advantage: A Technical Guide to CK2-IN-11, a Highly Selective Inhibitor of Casein Kinase 2

For Immediate Release: A Deep Dive into the Potent and Selective Allosteric Inhibitor of CK2

This technical guide provides an in-depth overview of CK2-IN-11, a potent and highly selective allosteric inhibitor of Casein Kinase 2 (CK2). Aimed at researchers, scientists, and drug development professionals, this document details the target, mechanism of action, and key quantitative data for this compound, alongside generalized experimental protocols for its characterization.

Core Target and Mechanism of Action

This compound is a potent allosteric inhibitor that selectively targets the protein kinase CK2. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, this compound binds to a distinct, allosteric site on the CK2 enzyme. This allosteric modulation induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity. This mechanism of action is a key factor in its high selectivity for CK2.

CK2 is a highly pleiotropic and constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival. It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits. Dysregulation of CK2 activity has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibition of the different isoforms of the CK2 holoenzyme. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Isoform | IC50 (nM) |

| CK2α2β2 | 19.3[1] |

| CK2α'2β2 | 15.6[1] |

Table 1: In vitro inhibitory potency of this compound against CK2 holoenzyme isoforms.

Experimental Protocols

While the specific, detailed protocols for the characterization of this compound are proprietary to its discoverers, this section outlines generalized and widely accepted methodologies for determining the IC50 and selectivity of allosteric kinase inhibitors like this compound.

Biochemical Kinase Assay for IC50 Determination (Generalized Protocol)

This protocol describes a common method for measuring the enzymatic activity of CK2 and determining the IC50 value of an inhibitor. A widely used substrate for CK2 is the peptide RRRADDSDDDDD. The assay can be performed using a variety of detection methods, including radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human CK2 holoenzyme (isoforms CK2α2β2 or CK2α'2β2)

-

CK2 substrate peptide (e.g., RRRADDSDDDDD)

-

ATP (Adenosine triphosphate)

-

This compound (or other test inhibitor)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for IC50 determination would be from 1 µM down to low picomolar concentrations.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the CK2 enzyme, and the serially diluted this compound. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the CK2 substrate peptide and ATP. The final ATP concentration should be at or near its Michaelis constant (Km) for CK2 to ensure sensitive detection of inhibition.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For luminescence-based assays like ADP-Glo™, the remaining ATP is converted into a luminescent signal.

-

Data Analysis: The raw data (e.g., luminescence units) is converted to percent inhibition relative to a no-inhibitor control. The IC50 value is then calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Kinase Selectivity Profiling (Generalized Workflow)

To assess the selectivity of an allosteric inhibitor, it is crucial to screen it against a broad panel of kinases. This is typically performed by specialized contract research organizations (CROs) using high-throughput screening platforms.

Workflow Overview:

-

Compound Submission: A sample of this compound at a defined concentration (e.g., 1 µM) is submitted for screening.

-

Kinome-wide Screening: The compound is tested against a large panel of purified human kinases (e.g., the KINOMEscan™ panel of >450 kinases). These assays typically measure the ability of the test compound to displace a labeled ligand from the kinase active site or an allosteric site.

-

Data Analysis: The results are usually expressed as the percentage of remaining kinase activity or percentage of control. Hits are identified as kinases that show significant inhibition at the tested concentration.

-

Follow-up Studies: For any identified off-target hits, full dose-response curves are generated to determine their respective IC50 values, allowing for a quantitative comparison of selectivity.

Visualizing the Core Concepts

To better illustrate the concepts described in this guide, the following diagrams have been generated using the DOT language.

Caption: Overview of major signaling pathways regulated by CK2.

Caption: Generalized workflow for IC50 determination of this compound.

Caption: Logical relationship of this compound's mechanism of action.

References

An In-Depth Technical Guide on the Binding Affinity and Functional Characterization of CK2-IN-11, an Allosteric Inhibitor of CK2α

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the allosteric inhibitor CK2-IN-11 to the α subunit of protein kinase CK2 (CK2α). It includes detailed experimental methodologies for determining binding affinity and assessing the inhibitor's impact on key signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of kinase biology, drug discovery, and cancer research.

This compound Binding Affinity to CK2α

This compound is a potent and selective allosteric inhibitor of protein kinase CK2. Its binding affinity has been determined against the holoenzyme forms, which include the catalytic α subunit. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Isoform | IC50 (nM) |

| CK2α2β2 | 19.3[1] |

| CK2α′2β2 | 15.6[1] |

Experimental Protocols

Determination of IC50 for Allosteric CK2 Inhibitors

The determination of the IC50 value for an allosteric inhibitor such as this compound requires a robust kinase assay platform. Both the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay are suitable methods. Since allosteric inhibitors do not compete with ATP, it is crucial to carefully design the assay conditions to accurately measure their inhibitory potential.

2.1.1. ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][3]

Materials:

-

CK2α holoenzyme (human, recombinant)

-

CK2 Substrate Peptide (e.g., RRRADDSDDDDD)

-

This compound (or other allosteric inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

White, opaque 96-well or 384-well plates

Procedure:

-

Kinase Reaction Preparation:

-

Prepare a serial dilution of this compound in the kinase buffer.

-

In a 96-well plate, add the CK2α holoenzyme, the substrate peptide, and the serially diluted this compound.

-

Initiate the kinase reaction by adding a concentration of ATP that is at or near the Km for CK2α. A high ATP concentration can be used to confirm non-ATP competitive inhibition.[4][5]

-

-

ADP-Glo™ Reagent Addition:

-

After a defined incubation period (e.g., 60 minutes at 30°C), add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]

-

Incubate for 40 minutes at room temperature.

-

-

Kinase Detection Reagent Addition:

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

2.1.2. LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.[4][6] This assay is particularly useful for characterizing allosteric inhibitors as it directly measures binding to the kinase.[6][7]

Materials:

-

GST- or His-tagged CK2α holoenzyme

-

Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

This compound (or other allosteric inhibitor)

-

Kinase Buffer (as recommended by the manufacturer)

-

Black, low-volume 384-well plates

Procedure:

-

Assay Preparation:

-

Prepare a serial dilution of this compound in the kinase buffer.

-

In a 384-well plate, add the CK2α holoenzyme, the europium-labeled antibody, and the serially diluted this compound.

-

Incubate for a defined period (e.g., 60 minutes) to allow for inhibitor binding.

-

-

Tracer Addition:

-

Add the Alexa Fluor™ 647-labeled kinase tracer to each well.

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.

-

The binding of an inhibitor displaces the tracer, leading to a decrease in the FRET signal.

-

Plot the FRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Assay for CK2α Activity and Signaling Pathway Modulation

2.2.1. Western Blot for Phosphorylated Akt (Ser129)

CK2 directly phosphorylates Akt at Serine 129, a key event in the PI3K/AKT/mTOR signaling pathway.[8][9][10] A reduction in p-Akt (S129) levels upon treatment with a CK2 inhibitor can confirm its cellular activity.

Materials:

-

Human cancer cell line with active PI3K/AKT signaling (e.g., HCT116, MDA-MB-231)[8][9]

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-Akt (S129), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24 hours).[9]

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.[11]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the p-Akt (S129) signal to the total Akt signal.

-

2.2.2. NF-κB Luciferase Reporter Assay

CK2 is known to regulate the NF-κB signaling pathway.[2][12] An NF-κB luciferase reporter assay can be used to assess the effect of this compound on this pathway.

Materials:

-

HEK293T or other suitable cell line

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

Stimulating agent (e.g., TNFα)

-

Dual-Luciferase® Reporter Assay System (Promega)

Procedure:

-

Transfection:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

-

Cell Treatment:

-

After 24 hours, treat the cells with this compound for a defined period before stimulating with TNFα.

-

-

Cell Lysis and Luciferase Assay:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity in treated cells to that in untreated controls.

-

Signaling Pathways and Experimental Workflows

CK2α Signaling Pathways

CK2α is a pleiotropic kinase involved in numerous signaling pathways that are critical for cell growth, proliferation, and survival. The inhibition of CK2α by this compound is expected to modulate these pathways.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 3. promega.com [promega.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effects of CK2β subunit down-regulation on Akt signalling in HK-2 renal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccrod.cancer.gov [ccrod.cancer.gov]

- 12. bowdish.ca [bowdish.ca]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. indigobiosciences.com [indigobiosciences.com]

The Effect of Potent and Selective Inhibitors on the CK2 Signaling Pathway: A Technical Guide

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell cycle progression, proliferation, apoptosis, and DNA repair.[1][2] Its dysregulation has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the effects of potent and selective inhibitors on the CK2 signaling pathway, with a focus on the well-characterized inhibitor CX-4945 (Silmitasertib) as a representative example, due to the limited publicly available information on a specific inhibitor designated "CK2-IN-11". This document is intended for researchers, scientists, and drug development professionals.

The CK2 Signaling Network

CK2 is a master regulator, influencing a vast network of signaling pathways critical for cellular homeostasis and oncogenesis.[5] Its pleiotropic nature stems from its ability to phosphorylate hundreds of substrates, thereby modulating their activity, stability, and subcellular localization.[3] Key pathways under the control of CK2 include:

-

PI3K/AKT/mTOR Pathway: CK2 directly phosphorylates and activates AKT at Ser129, a crucial event for its full activation.[6][7] It also phosphorylates and inhibits the tumor suppressor PTEN, further amplifying PI3K/AKT signaling.[4][8] This pathway is central to cell survival, growth, and proliferation.

-

NF-κB Pathway: CK2 promotes the activation of the transcription factor NF-κB by phosphorylating its inhibitor, IκBα, targeting it for degradation.[4] This leads to the transcription of genes involved in inflammation, immunity, and cell survival.

-

JAK/STAT Pathway: CK2 can phosphorylate and activate components of the JAK/STAT pathway, which is involved in cytokine signaling and immune responses.[1]

-

Wnt/β-catenin Pathway: CK2 has been shown to regulate multiple components of the Wnt signaling pathway, which is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is a hallmark of many cancers.[9]

Mechanism of Action of CK2 Inhibitors

The majority of potent CK2 inhibitors, including CX-4945, are ATP-competitive, binding to the ATP-binding pocket of the CK2 catalytic subunits (α and α').[10] This direct inhibition of the kinase's catalytic activity prevents the phosphorylation of its numerous downstream substrates, thereby attenuating the signaling pathways it regulates.

Quantitative Data for the CK2 Inhibitor CX-4945 (Silmitasertib)

The following table summarizes key quantitative data for the potent and selective CK2 inhibitor, CX-4945.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (CK2α) | 0.38 nM | in vitro kinase assay | [1] |

| Ki (CK2α) | 0.17 nM | in vitro kinase assay | [3] |

| Cellular IC50 (p-AKT S129) | ~50 nM | HCT-116 cells | [9] |

| Antiproliferative IC50 | 0.8 - 5 µM | Various cancer cell lines | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CK2 inhibitor efficacy. Below are representative protocols for key experiments.

In Vitro CK2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified CK2.

Principle: The assay quantifies the transfer of the γ-phosphate from ATP to a specific peptide substrate by CK2. Inhibition is measured as a decrease in substrate phosphorylation. The ADP-Glo™ Kinase Assay is a common method.[2]

Materials:

-

Recombinant human CK2α (e.g., from Promega)

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test inhibitor (e.g., CX-4945)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test inhibitor in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor or vehicle (DMSO).

-

Add 2 µL of a solution containing the CK2 enzyme in kinase buffer.

-

Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of Downstream CK2 Targets

This method is used to assess the effect of a CK2 inhibitor on the phosphorylation status of its downstream substrates in a cellular context.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of a target protein (e.g., p-AKT S129 and total AKT). A decrease in the phosphorylated form relative to the total protein indicates inhibition of the upstream kinase.

Materials:

-

Cell culture reagents

-

Test inhibitor (e.g., CX-4945)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT S129, anti-total AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a culture dish and allow them to adhere overnight.

-

Treat the cells with various concentrations of the CK2 inhibitor or vehicle for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AKT S129) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

Cell Viability Assay

This assay determines the effect of a CK2 inhibitor on the proliferation and viability of cancer cells.

Principle: The MTT or WST-8 (Cell Counting Kit-8) assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12]

Materials:

-

Cancer cell lines

-

Cell culture medium

-

Test inhibitor (e.g., CX-4945)

-

96-well plates

-

MTT or WST-8 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells at a specific density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the CK2 inhibitor or vehicle.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT or WST-8 reagent to each well and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the CK2 signaling pathway and its inhibition.

Caption: Overview of the CK2 signaling network and points of intervention by inhibitors.

Caption: A typical experimental workflow for evaluating the efficacy of a CK2 inhibitor.

References

- 1. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CK2 alpha 1 Kinase Enzyme System Application Note [promega.jp]

- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinase activity assays Src and CK2 [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Protein Kinase CK2 represents a new target to boost Ibrutinib and Venetoclax induced cytotoxicity in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. On CK2 regulation of chronic lymphocytic leukemia cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.plos.org [journals.plos.org]

- 12. woongbee.com [woongbee.com]

Cellular Uptake and Localization of Representative CK2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular uptake and subcellular localization of two prominent and well-characterized protein kinase CK2 inhibitors: SGC-CK2-1 and CX-4945. As research into the therapeutic potential of CK2 inhibition continues to expand, a thorough understanding of the cellular pharmacokinetics and distribution of these molecules is critical for the accurate interpretation of experimental results and the development of effective therapeutic strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

Data Presentation: Cellular Uptake and Subcellular Distribution

The following tables summarize the available quantitative data for the cellular permeability, intracellular concentration, and subcellular distribution of SGC-CK2-1 and CX-4945.

| Compound | Assay System | Parameter | Value | Reference |

| CX-4945 | MDCK Cells | Apparent Permeability (Papp) | >10 x 10⁻⁶ cm/s | [1] |

| SGC-CK2-1 | - | Cellular Penetration | Excellent (based on target engagement data) | [2] |

Table 1: Cellular Permeability of CK2 Inhibitors. This table presents the apparent permeability (Papp) values, a key indicator of a compound's ability to cross cellular membranes. A higher Papp value generally correlates with better absorption and cellular uptake.

| Compound | Cell Line | Treatment Concentration (µM) | Time (hours) | Intracellular Concentration (nM) | Reference |

| CX-4945 | A431 | 1 | 1 | 49.2 ± 4.1 | [3] |

| 1 | 12 | 119.3 ± 25.4 | [3] | ||

| CX-4945 | Jurkat | - | - | IC50 for endogenous CK2 activity: 0.1 µM | [4] |

Table 2: Intracellular Concentration of CX-4945. This table provides data on the concentration of CX-4945 achieved inside cells after treatment. This is a direct measure of cellular uptake.

| Compound | Cell Line | Cellular Fraction | Percentage of Intracellular Compound | Reference |

| CX-4945 | A431 | Nuclear | 49% | [3] |

| Cytoplasmic | 51% | [3] |

Table 3: Subcellular Distribution of CX-4945. This table details the distribution of CX-4945 between the nucleus and the cytoplasm, providing insight into the inhibitor's localization at the site of its target, protein kinase CK2.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific cell lines or experimental conditions.

Caco-2 Permeability Assay

This assay is a standard method for predicting the in vivo absorption of drugs across the intestinal wall.

Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 24-well format)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

-

Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer Yellow)

-

LC-MS/MS system for sample analysis

Procedure:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm². Alternatively, the permeability of a low-permeability marker like Lucifer Yellow can be measured.

-

Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS to the basolateral (receiver) compartment. c. Add the test compound solution in HBSS to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS. f. At the end of the experiment, collect samples from the apical compartment.

-

Transport Experiment (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.

-

Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the compound in the donor compartment.

The efflux ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

-

NanoBRET™ Target Engagement Assay

This assay quantitatively measures the interaction of a test compound with a target protein in living cells.

Objective: To determine the apparent cellular affinity of a kinase inhibitor.

Materials:

-

HEK293 cells

-

Expression vector for the target kinase fused to NanoLuc® luciferase

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Kinase Tracer

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

Test compound

-

White, tissue culture-treated 96-well or 384-well plates

Procedure:

-

Cell Transfection: a. Seed HEK293 cells in a suitable culture vessel. b. Prepare a transfection mix containing the kinase-NanoLuc® fusion vector and a transfection reagent in Opti-MEM®. c. Add the transfection mix to the cells and incubate for 24 hours to allow for protein expression.

-

Cell Plating: a. Trypsinize and resuspend the transfected cells in Opti-MEM®. b. Dispense the cell suspension into the wells of a white assay plate.

-

Compound and Tracer Addition: a. Prepare serial dilutions of the test compound in Opti-MEM®. b. Prepare the NanoBRET™ Tracer at the appropriate concentration in Opti-MEM®. c. Add the test compound dilutions to the wells, followed by the addition of the tracer. d. Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the binding to reach equilibrium.

-

Signal Detection: a. Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor. b. Add the substrate solution to each well. c. Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor (NanoLuc®) emission (e.g., 460 nm) and the acceptor (Tracer) emission (e.g., 618 nm).

-

Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. b. Plot the NanoBRET™ ratio against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor that displaces 50% of the tracer.

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. Pharmacokinetic characterization of CK2 inhibitor CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probe SGC-CK2-1 | Chemical Probes Portal [chemicalprobes.org]

- 3. 4,5,7‐Trisubstituted indeno[1,2‐b]indole inhibits CK2 activity in tumor cells equivalent to CX‐4945 and shows strong anti‐migratory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

The Role of CK2-IN-11 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of CK2-IN-11, a potent and selective inhibitor of protein kinase CK2, in the induction of apoptosis. As a key regulator of numerous cellular processes, including cell growth, proliferation, and survival, CK2 is a prominent target in cancer therapy. Its inhibition has been shown to trigger programmed cell death in various cancer cell lines. This document provides a comprehensive overview of the mechanisms of action of this compound, detailed experimental protocols for assessing its apoptotic effects, and a summary of its efficacy.

Core Concepts: CK2 and its Inhibition in Cancer Therapy

Protein Kinase CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers. Its elevated activity contributes to the malignant phenotype by promoting cell proliferation and suppressing apoptosis. By phosphorylating a wide array of substrates, CK2 influences numerous signaling pathways that are critical for cell survival. Consequently, the inhibition of CK2 has emerged as a promising strategy for cancer treatment. This compound is a small molecule inhibitor designed to target the ATP-binding site of CK2 with high affinity and selectivity, thereby blocking its catalytic activity and inducing apoptosis in cancer cells.

Quantitative Data on the Efficacy of CK2 Inhibition

| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Citation |

| 786-O | Renal Cell Carcinoma | AB668 | 0.34 ± 0.07 | [1] |

| HEK293 | Embryonic Kidney | AB668 | 0.60 ± 0.11 | [1] |

Note: The provided IC50 values are for the CK2 inhibitor AB668 and serve as a reference for the expected potency of selective CK2 inhibitors like this compound.

Signaling Pathways Modulated by this compound in Apoptosis

Inhibition of CK2 by this compound triggers a cascade of molecular events that converge to initiate apoptosis. The primary mechanisms involve the intrinsic and extrinsic apoptotic pathways, as well as the induction of cellular stress.

Intrinsic (Mitochondrial) Pathway

CK2 inhibition directly impacts the mitochondrial apoptotic machinery. By preventing the phosphorylation of pro-apoptotic proteins, this compound can lead to their activation. This results in a decrease in the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.

References

The Discovery and Development of Protein Kinase CK2 Inhibitors: A Technical Guide

Introduction

Protein Kinase CK2, formerly known as Casein Kinase II, is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival.[1] Its constitutive activity and its involvement in maintaining the stability of numerous oncoproteins have rendered it a compelling target for therapeutic intervention, particularly in oncology.[1][2] Dysregulation of CK2 activity has been implicated in a wide range of human diseases, including various cancers, inflammatory disorders, and viral infections. This has spurred significant efforts in the discovery and development of potent and selective CK2 inhibitors.

Core Concepts in CK2 Inhibitor Development

The development of CK2 inhibitors has primarily focused on two main strategies: ATP-competitive inhibition and allosteric modulation.

-

ATP-Competitive Inhibitors: These molecules target the highly conserved ATP-binding pocket of the CK2 catalytic subunit. The design of selective ATP-competitive inhibitors for kinases can be challenging due to the high degree of similarity in the ATP-binding site across the human kinome. However, unique structural features within the CK2 active site have been exploited to achieve selectivity.[5]

-

Allosteric Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Allosteric inhibitors often offer the advantage of higher selectivity compared to their ATP-competitive counterparts, as allosteric sites are generally less conserved among different kinases.[5] CK2-IN-11 is reported to be an allosteric inhibitor.[3][4]

Quantitative Data on Selected CK2 Inhibitors

The following table summarizes key quantitative data for representative CK2 inhibitors from the literature. This data is essential for comparing the potency and selectivity of different compounds.

| Compound | Inhibition Mechanism | Target | IC50 / Ki | Cell-based Potency (Example) | Selectivity Notes | Reference(s) |

| CX-4945 (Silmitasertib) | ATP-competitive | CK2α | Ki = 0.38 nM | GI50 = 0.47 µM (PC3 cells) | Highly selective; in clinical trials. | [5] |

| TBB (4,5,6,7-Tetrabromo-1H-benzotriazole) | ATP-competitive | CK2 | IC50 = 0.15 µM (rat liver CK2) | Induces apoptosis in Jurkat cells. | Also inhibits other kinases like PIM1 and DYRK1a.[6] | [7] |

| DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | ATP-competitive | CK2 | IC50 = 0.13 µM | Induces apoptosis in various cancer cell lines. | Potent inhibitor of several other kinases, including PIM kinases.[6] | [8] |

| This compound | Allosteric | CK2α2β2 | IC50 = 19.3 nM | Not publicly available. | High selectivity for CK2.[3][4] | [3][4] |

| CK2α′2β2 | IC50 = 15.6 nM |

Key Experimental Protocols

The discovery and characterization of CK2 inhibitors involve a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (Radiometric)

This assay is a fundamental method to determine the direct inhibitory effect of a compound on CK2 activity.

-

Principle: Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a specific peptide or protein substrate by the kinase.

-

Materials:

-

Recombinant human CK2 holoenzyme (α2β2).

-

Specific peptide substrate (e.g., RRRADDSDDDDD).

-

[γ-³²P]ATP.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Test compounds dissolved in DMSO.

-

P81 phosphocellulose paper.

-

Phosphoric acid wash solution.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, peptide substrate, and recombinant CK2 enzyme.

-

Add the test compound at various concentrations (or DMSO as a control).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

-

Cell Viability/Proliferation Assay

This assay assesses the effect of a CK2 inhibitor on the growth and survival of cancer cells.

-

Principle: Utilizes a colorimetric or fluorometric method to measure the number of viable cells in a culture. The MTT or resazurin reduction assays are commonly used.

-

Materials:

-

Cancer cell line of interest (e.g., PC3, HeLa, Jurkat).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution.

-

Solubilization buffer (for MTT assay).

-

Plate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48-72 hours).

-

Add the MTT or resazurin solution to each well and incubate for a few hours.

-

If using MTT, add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Western Blot Analysis for Target Engagement

This technique is used to confirm that the inhibitor is hitting its intended target (CK2) within the cell by examining the phosphorylation status of known CK2 substrates.

-

Principle: Detects specific proteins in a complex mixture using antibodies. To assess CK2 activity, antibodies that recognize phosphorylated forms of CK2 substrates (e.g., phospho-Akt Ser129, phospho-p65 Ser529) are used.

-

Materials:

-

Cancer cell line.

-

Test compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-Akt (Ser129), anti-Akt, anti-phospho-p65 (Ser529), anti-p65, anti-CK2α).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat cells with the test compound at various concentrations for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of CK2 substrates.

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts in CK2 inhibitor discovery and development.

Caption: Simplified diagram of key signaling pathways regulated by Protein Kinase CK2.

Caption: General workflow for the discovery and development of a kinase inhibitor.

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

Conclusion

The development of Protein Kinase CK2 inhibitors represents a promising avenue for the treatment of cancer and other diseases. The field has matured from broad-spectrum inhibitors to highly selective molecules, including allosteric modulators like the emergent this compound. A systematic approach, combining robust in vitro and cell-based assays with structure-guided design, is crucial for the successful development of clinically viable CK2 inhibitors. While detailed information on every novel inhibitor is not always immediately available, the principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers working in this exciting area of therapeutic discovery.

References

- 1. Protein Kinase CK2 in Health and Disease: CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for CK2-IN-11 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a ubiquitously expressed serine/threonine kinase that plays a critical role in a myriad of cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1] Dysregulation of CK2 activity has been implicated in various diseases, particularly cancer, making it a compelling target for therapeutic intervention.[2][3] CK2-IN-11 is a novel, potent, and highly selective allosteric inhibitor of CK2.[4] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against CK2, along with a summary of its potency and an overview of the CK2 signaling pathway.

This compound: A Selective Allosteric Inhibitor

This compound is distinguished by its allosteric mechanism of action, offering high selectivity for CK2.[4] This characteristic is advantageous for minimizing off-target effects, a common challenge with ATP-competitive inhibitors.[2] The inhibitory potency of this compound has been determined against the two major isoforms of the CK2 holoenzyme.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory potency of this compound against the CK2α2β2 and CK2α'2β2 isoforms.

| Isoform | IC50 (nM) |

| CK2α2β2 | 19.3[4] |

| CK2α'2β2 | 15.6[4] |

Experimental Protocols: In Vitro Kinase Assay

This protocol is adapted for a 384-well plate format using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials and Reagents:

-

Enzyme: Recombinant human CK2 holoenzyme (α2β2 or α'2β2 isoforms)

-

Substrate: CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

Inhibitor: this compound

-

Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega)

-

Buffer: Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP: Adenosine 5'-triphosphate

-

DMSO: Dimethyl sulfoxide

-

Plates: White, opaque 384-well plates

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 pM).

-

-

Assay Setup:

-

Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Prepare a 2X enzyme/substrate mixture in Kinase Reaction Buffer. The final concentration of the CK2 enzyme and substrate should be optimized based on the specific activity of the enzyme lot.

-

Add 2 µL of the 2X enzyme/substrate mixture to each well.

-

Mix the plate gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for CK2 to accurately determine the IC50 value.

-

Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

-

Mix the plate gently and incubate for 60 minutes at 30°C.

-

-

Reaction Termination and ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Caption: Experimental workflow for the this compound in vitro kinase assay.

Caption: Simplified CK2 signaling pathway overview.

References

Application Notes and Protocols for CK2 Inhibition in Cancer Cell Lines using CK2 Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1][2][3] Its elevated activity plays a crucial role in promoting cell proliferation, survival, and suppressing apoptosis, making it a compelling target for cancer therapy.[1][3][4] CK2 exerts its oncogenic effects through the modulation of various signaling pathways, including PI3K/AKT/mTOR, NF-κB, and JAK/STAT.[1][5][6] Inhibition of CK2 has been shown to induce apoptosis and inhibit the growth of cancer cells, highlighting the therapeutic potential of CK2 inhibitors.[4]

This document provides detailed application notes and experimental protocols for the use of CK2 inhibitor 2 , a potent and selective CK2 inhibitor, in cancer cell line research.[7][8] These guidelines will assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this inhibitor.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of CK2 inhibitor 2 in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 4.53[8] |

| HCT-116 | Colon Carcinoma | 3.07[8] |

| MCF-7 | Breast Cancer | 7.50[8] |

| HT-29 | Colorectal Adenocarcinoma | 5.18[8] |

| T24 | Bladder Carcinoma | 6.10[8] |

Signaling Pathway Perturbed by CK2 Inhibition

CK2 is a central node in numerous signaling pathways that are critical for cancer cell survival and proliferation. Inhibition of CK2 can lead to the downregulation of these pro-survival signals and the activation of apoptotic pathways.

Caption: Inhibition of CK2 by CK2 Inhibitor 2 disrupts multiple pro-survival signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of CK2 inhibitor 2 on cancer cell lines.

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete growth medium

-

CK2 inhibitor 2 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-